Soyasapogenol B

Hepatoprotection Cytotoxicity Liver Health

Select Soyasapogenol B (≥98%) for reliable in vivo & in vitro results. Unlike Soyasapogenol A, its C24-hydroxy structure confers 20x greater anti-HSV-1 potency. With >60% oral bioavailability in rats, it bypasses the poor absorption of soyasaponins, ensuring systemic exposure. Its hepatic metabolism produces 15 distinct metabolites vs. 16 for Soyasapogenol A, clarifying ADME studies. Avoid confounding variables from glycoside cytotoxicity.

Molecular Formula C30H50O3
Molecular Weight 458.7 g/mol
CAS No. 595-15-3
Cat. No. B192433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyasapogenol B
CAS595-15-3
Synonymssoyasapogenol B
Molecular FormulaC30H50O3
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21+,22+,23-,24+,26+,27-,28+,29+,30+/m0/s1
InChIKeyYOQAQNKGFOLRGT-UXXABWCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Soyasapogenol B (CAS 595-15-3): A Triterpenoid Sapogenol for Functional Food and Hepatic Research


Soyasapogenol B (CAS 595-15-3) is a pentacyclic triterpenoid belonging to the oleanane family. It is the primary aglycone of group B soyasaponins, which are major bioactive constituents found in soybeans (Glycine max) and other legumes [1]. This compound is characterized by its molecular formula C30H50O3, a molecular weight of 458.72 g/mol, and features a double bond between positions 12 and 13, along with three hydroxyl groups at the 3β, 22β, and 24-positions [2]. In contrast to its glycosylated precursors (soyasaponins), which exhibit poor gastrointestinal absorption, soyasapogenol B is recognized as a bioavailable metabolite formed by gut microbiota, positioning it as a key compound for research into nutraceuticals, hepatoprotection, and anticancer applications [3].

Why Soyasapogenol B Cannot Be Interchanged with Soyasapogenol A, Its Glycosides, or Other Triterpenoids


Soyasapogenol B's scientific and procurement value is defined by specific structural features that directly govern its bioactivity and pharmacokinetics, making simple substitution with in-class analogs impossible. Its 24-hydroxy group is essential for certain activities like anti-HSV-1 potency, which is lost upon C-21 hydroxylation in Soyasapogenol A [1]. Furthermore, its activity profile is distinct from its glycosylated precursors; for example, Soyasaponin I can paradoxically increase cytotoxicity in certain hepatic models, whereas Soyasapogenol B provides protective effects [2]. Critically, Soyasapogenol B demonstrates >60% oral bioavailability in rats, in stark contrast to the poor absorption of soyasaponins [3]. Its hepatic metabolism also differs significantly from the closely related Soyasapogenol A, with 15 versus 16 detected metabolites in rat bile, indicating divergent metabolic fates [3]. These quantifiable and qualitative differences necessitate precise compound selection based on experimental goals, not generic class assumptions.

Soyasapogenol B (CAS 595-15-3): Quantified Evidence of Differentiation from Analogs


Hepatoprotective Potency: Soyasapogenol B vs. Soyasaponin I (Its Glycoside) in t-BuOOH-Induced Cytotoxicity

In a direct comparison using the t-BuOOH-induced cytotoxicity model in HepG2 cells, Soyasapogenol B demonstrated protective effects, whereas its glycosylated form, Soyasaponin I, exhibited the opposite effect, increasing the toxicity [1]. This highlights that the presence or absence of the sugar moiety inverts the compound's effect in this specific context, a crucial point for studies focused on oxidative liver injury.

Hepatoprotection Cytotoxicity Liver Health

Anti-HSV-1 Activity: Soyasapogenol B Exhibits Over 20-Fold Greater Potency Than Soyasapogenol A

A direct comparison of anti-HSV-1 activity among oleanane-type triterpenoids revealed that the hydroxylation pattern is a critical determinant of potency. Soyasapogenol B's activity was found to be more than 20 times greater than that of its close structural analog, Soyasapogenol A [1]. The study attributed this reduction in activity to the presence of an additional hydroxyl group at the C-21 position on Soyasapogenol A, a feature absent in Soyasapogenol B.

Antiviral Herpes Simplex Virus HSV-1

Hepatoprotective Efficacy: Soyasapogenol B Matches Soyasaponin I in Immunological Injury Model

In an immunologically-induced liver injury model using primary cultured rat hepatocytes, the hepatoprotective action of Soyasapogenol B was found to be 'almost equal' to that of its parent glycoside, Soyasaponin I, at a concentration of 30 μM [1]. This finding is significant because it shows the aglycone retains the full protective effect of the saponin in this model, despite lacking the sugar moiety. Furthermore, glucuronic acid alone was inactive even at 500 μM.

Hepatoprotection Immunological Injury Primary Hepatocytes

Natural Abundance: Soyasapogenol B is 2.5-4.5 Times More Abundant Than Soyasapogenol A in Soybean Seeds

Quantitative analysis of soybean cultivars reveals that Soyasapogenol B is the predominant soyasapogenol form. Its content in seeds is 2.5- to 4.5-fold higher than that of Soyasapogenol A [1]. One study reported average contents of 1,061.4 μg/g for Soyasapogenol B versus 292.5 μg/g for Soyasapogenol A [2]. This natural abundance ratio directly impacts the yield and cost-effectiveness of large-scale isolation.

Natural Abundance Source Material Soybean Composition

Superior Oral Bioavailability: Soyasapogenol B Reaches >60% in Rats vs. Poor Absorption of Soyasaponins

The bioavailability of orally administered soyasapogenol (combined Soyasapogenols A and B) was found to be superior, reaching more than 60% in rat models, with a Tmax of approximately 2 hours [1]. This stands in stark contrast to the known poor absorption of intact soyasaponins in the gastrointestinal tract, which are primarily metabolized by colonic microbiota [1]. This class-level inference directly addresses a major limitation of working with the glycosides.

Bioavailability Pharmacokinetics ADME

High-Value Application Scenarios for Soyasapogenol B Based on Differentiating Evidence


In Vivo Hepatoprotection and Liver Disease Research

For in vivo studies on liver health, Soyasapogenol B is the preferred compound. Unlike Soyasaponin I, which can exacerbate cytotoxicity in certain models [1], and glycyrrhizin, which requires metabolism to its aglycone for potency [2], Soyasapogenol B provides direct, high-bioavailability (>60%) hepatoprotection [3]. This allows researchers to study its effects on immunological liver injury or oxidative stress without the confounding variables of poor absorption or paradoxical toxicity associated with its glycoside.

Antiviral Screening and Development for HSV-1

In the search for novel anti-herpetic agents, Soyasapogenol B stands out as a superior scaffold within the oleanane class. Its >20-fold greater potency against HSV-1 compared to Soyasapogenol A [2] makes it the clear starting point for medicinal chemistry efforts. Procurement of Soyasapogenol B, rather than its less active analog, maximizes the potential for identifying a viable lead compound, as even minor structural modifications like the C-21 hydroxylation are known to drastically reduce efficacy.

Nutraceutical and Functional Food Formulation

Soyasapogenol B is a more suitable ingredient than soyasaponins for developing functional foods aimed at systemic health benefits. Its high oral bioavailability (>60%) [3] ensures that a significant fraction of the ingested dose reaches systemic circulation, a feat not possible with its poorly absorbed glycosidic precursors. Furthermore, its higher natural abundance in soybeans (2.5-4.5x that of Soyasapogenol A) supports a more cost-effective and scalable supply chain for industrial applications [4].

Comparative Metabolism and Pharmacokinetic Studies

Research programs investigating the ADME properties of soy-derived triterpenoids require pure, well-characterized standards of both the aglycones and their glycosides. Soyasapogenol B is essential for these studies, as its metabolic profile is distinct from Soyasapogenol A (15 vs. 16 metabolites in rat bile) and its glycosides [3]. Its use as a reference standard is critical for accurately tracking metabolic pathways and for quantifying in vivo exposure in both preclinical models and human trials.

Quote Request

Request a Quote for Soyasapogenol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.